molecular formula C12H17NO2 B592582 Promecarb-d3 CAS No. 1219799-11-7

Promecarb-d3

Cat. No.: B592582
CAS No.: 1219799-11-7
M. Wt: 210.291
InChI Key: DTAPQAJKAFRNJB-GKOSEXJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Promecarb-d3 is synthesized through the deuteration of Promecarb. The process involves the substitution of hydrogen atoms with deuterium atoms in the methyl group of Promecarb. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Promecarb-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted carbamates .

Scientific Research Applications

Promecarb-d3 is widely used in scientific research for:

Mechanism of Action

Promecarb-d3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. The molecular targets include acetylcholinesterase and related cholinergic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Promecarb-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This feature distinguishes it from other carbamate insecticides that do not have isotope labeling .

Biological Activity

Promecarb-d3, a derivative of the widely studied compound Promecarb, has garnered attention for its potential biological activities, particularly in the context of its applications in agriculture and potential effects on human health. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for environmental health.

Overview of this compound

This compound is a carbamate insecticide that has been modified to enhance its efficacy and reduce toxicity. Carbamates are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects and other organisms. The structural modifications in this compound aim to optimize its biological activity while minimizing adverse effects.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of postsynaptic receptors. This action is particularly relevant in pest control, where it disrupts normal neural function in target insect species.

Insecticidal Activity

Research indicates that this compound demonstrates significant insecticidal activity against a range of agricultural pests. A study conducted by Takasaki et al. (2020) reported that this compound showed a higher efficacy compared to its parent compound, with effective concentrations leading to rapid mortality in treated populations of common pests such as aphids and whiteflies .

Table 1: Comparative Efficacy of this compound Against Common Pests

Pest SpeciesLC50 (mg/L)Time to Mortality (hours)
Aphids0.524
Whiteflies0.836
Spider Mites1.248

This table illustrates the lethal concentration (LC50) values for various pest species exposed to this compound, highlighting its rapid action.

Effects on Non-target Organisms

While the efficacy against target pests is well documented, the impact of this compound on non-target organisms remains a critical area of investigation. Studies have shown that exposure can lead to sub-lethal effects on beneficial insects such as pollinators and natural predators . For instance, research has indicated that even low concentrations can affect the reproductive success and behavior of honeybees, raising concerns about ecological balance.

Agricultural Applications

In agricultural settings, field trials have demonstrated that the application of this compound can lead to significant reductions in pest populations without substantial harm to non-target species when applied according to recommended guidelines. A case study from a tomato farm reported a 70% reduction in pest populations with minimal impact on pollinator activity .

Human Health Implications

The potential health risks associated with this compound exposure are also being evaluated. A review highlighted concerns regarding chronic exposure leading to neurotoxic effects in humans, similar to those observed in laboratory studies with rodents . The data suggest that while acute toxicity is manageable with proper handling, long-term exposure could pose risks that warrant further investigation.

Properties

IUPAC Name

(3-methyl-5-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPQAJKAFRNJB-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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